molecular formula C12H22N2O5 B13122983 Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate

Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate

Cat. No.: B13122983
M. Wt: 274.31 g/mol
InChI Key: GLJVZAOZJPMUQO-UHFFFAOYSA-N
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Description

Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes an ethyl ester group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate typically involves multiple steps:

    Formation of the Boc-protected amino acid: The starting material, 2-aminoacetic acid, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the Boc-protected amino acid.

    Coupling Reaction: The Boc-protected amino acid is then coupled with ethyl 2-bromoacetate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Methylation: The resulting intermediate is methylated using methyl iodide and a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Deprotection: Produces the free amine and carbon dioxide.

    Substitution: Produces substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be converted into an active pharmaceutical ingredient in vivo.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate depends on its specific application. In enzymatic reactions, it acts as a substrate that is recognized and processed by specific enzymes. The Boc group provides protection during synthesis, preventing unwanted side reactions, and is removed under specific conditions to yield the active compound.

Comparison with Similar Compounds

Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate can be compared with other similar compounds such as:

    Ethyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate: Similar structure but with additional ethoxy groups, leading to different solubility and reactivity.

    Ethyl 2-[(tert-butoxycarbonyl)amino]acetate: Lacks the methyl group, resulting in different steric and electronic properties.

    Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate: Lacks the additional methyl and acetyl groups, affecting its reactivity and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate

InChI

InChI=1S/C12H22N2O5/c1-6-18-10(16)8-14(5)9(15)7-13-11(17)19-12(2,3)4/h6-8H2,1-5H3,(H,13,17)

InChI Key

GLJVZAOZJPMUQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)C(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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